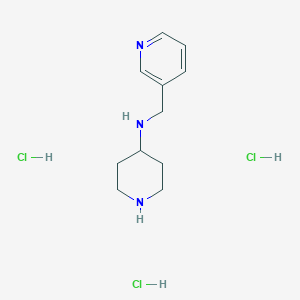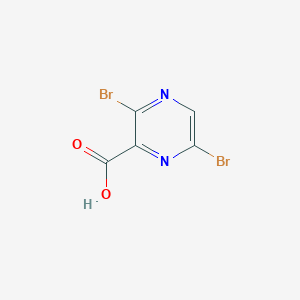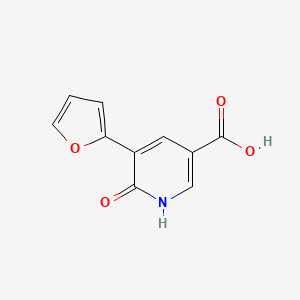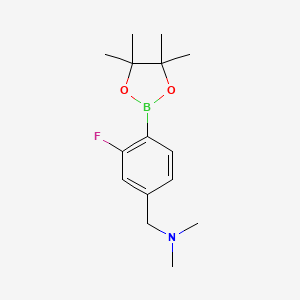![molecular formula C13H28Cl2N2 B1456196 3-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride CAS No. 1219957-51-3](/img/structure/B1456196.png)
3-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride
Vue d'ensemble
Description
3-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride, also known by its chemical formula C₁₃H₂₈Cl₂N₂ , is a synthetic compound. It falls within the class of piperidine derivatives and is commonly used in research and pharmaceutical applications. The compound’s systematic name reflects its structural features: a piperidine ring with a methyl group at position 3 and an ethyl group attached to the nitrogen atom at position 2.
Synthesis Analysis
The synthesis of this compound involves several steps, including the condensation of appropriate precursors, cyclization, and subsequent purification. While specific synthetic routes may vary, researchers typically employ well-established methods to achieve the desired product. Further details on the synthetic pathway can be found in relevant literature.
Molecular Structure Analysis
The molecular structure of 3-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride consists of a piperidine ring, a methyl group (CH₃) at position 3, and an ethyl group (C₂H₅) attached to the nitrogen atom at position 2. The dihydrochloride salt form indicates that two chloride ions (Cl⁻) are associated with the piperidine nitrogen atoms. The compound’s three-dimensional arrangement plays a crucial role in its interactions with biological targets.
Chemical Reactions Analysis
3-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride can participate in various chemical reactions. These reactions may involve nucleophilic substitution, oxidation, or complexation. Researchers have explored its reactivity in the context of drug development and functionalization.
Physical And Chemical Properties Analysis
- Physical Properties :
- Appearance : Typically, a white crystalline powder.
- Solubility : Soluble in water and polar organic solvents.
- Melting Point : Varies depending on the crystalline form.
- Odor : Odorless.
- Chemical Properties :
- Stability : Stable under recommended storage conditions.
- Hygroscopicity : May absorb moisture.
- pH Sensitivity : pH-dependent solubility.
- UV-Vis Absorption : Exhibits characteristic absorption bands.
- Thermal Decomposition : Investigate thermal stability.
Applications De Recherche Scientifique
Anticancer Applications : Piperidine compounds have been investigated for their potential as anticancer agents. A study synthesized new propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and evaluated them for anticancer activity. Some of these compounds showed promising results against cancer cell lines, indicating the potential of piperidine derivatives in cancer therapy (Rehman et al., 2018).
Molecular Structure Studies : Piperidine derivatives have also been used to study molecular structures. One research synthesized (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate to explore its crystal and molecular structure, demonstrating the role of piperidine compounds in advancing our understanding of molecular structures (Khan et al., 2013).
Neuroleptic Agent Synthesis : Piperidine-based compounds have been synthesized for use in metabolic studies of neuroleptic agents. For example, a study focused on synthesizing a neuroleptic agent for metabolic research, highlighting the importance of piperidine derivatives in pharmacological studies (Nakatsuka et al., 1981).
Cardiovascular Activity Research : Some piperidine derivatives have been synthesized to study their cardiovascular activity and electrochemical oxidation, showcasing the potential of these compounds in cardiovascular research (Krauze et al., 2004).
Crystallography Studies : Piperidine compounds are useful in crystallography to understand the role of hydrogen bonds in molecular packing in crystals. A study investigated the crystal structures of several piperidine derivatives, contributing to the field of crystallography (Kuleshova & Khrustalev, 2000).
Safety And Hazards
- Toxicity : Handle with care; toxic if ingested or inhaled.
- Irritant : May cause skin or eye irritation.
- Environmental Impact : Dispose of properly; avoid contamination of water sources.
Orientations Futures
Future research should focus on:
- Biological Activity : Investigate its potential as a therapeutic agent.
- Structural Modifications : Design analogs for improved properties.
- Pharmacokinetics : Understand absorption, distribution, metabolism, and excretion.
- Safety Profile : Assess long-term effects and safety margins.
Propriétés
IUPAC Name |
3-methyl-1-(2-piperidin-2-ylethyl)piperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2.2ClH/c1-12-5-4-9-15(11-12)10-7-13-6-2-3-8-14-13;;/h12-14H,2-11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSZRDSDWNMLIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCC2CCCCN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[(3-chlorobenzyl)oxy]-1H-indole-2-carboxylic acid](/img/structure/B1456120.png)


![3',5'-Dimethoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1456128.png)
![4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B1456129.png)



![3-{[2-(Trifluoromethyl)phenoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1456134.png)
